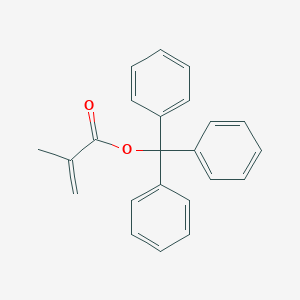

Trityl methacrylate

概述

描述

Trityl methacrylate is a unique monomer known for its ability to form highly isotactic polymers. This compound is characterized by the presence of a triphenylmethyl group attached to the methacrylate backbone, which imparts significant steric hindrance and influences its polymerization behavior .

准备方法

Synthetic Routes and Reaction Conditions: Trityl methacrylate can be synthesized through the reaction of triphenylmethyl chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like diethyl ether .

Industrial Production Methods: In industrial settings, the synthesis of triphenylmethyl methacrylate often involves the use of silver methacrylate and triphenylmethyl chloride in diethyl ether. The reaction is followed by recrystallization to purify the product .

化学反应分析

Types of Reactions: Trityl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through radical or anionic mechanisms to form highly isotactic polymers.

Solvolysis: The compound can undergo solvolysis in the presence of methanol, leading to the formation of methacrylic acid.

Common Reagents and Conditions:

Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile in solvents like toluene.

Anionic Polymerization: Initiated by butyllithium in the presence of chiral anionic initiators.

Major Products:

Poly(triphenylmethyl methacrylate): A highly isotactic polymer with unique helical structures.

Methacrylic Acid: Formed through solvolysis reactions.

科学研究应用

Polymer Synthesis

Trityl methacrylate is primarily utilized in the synthesis of polymers, notably in the formation of helical chiral polymers. The polymer poly(this compound) (PTrMA) has been extensively studied for its structural properties and potential applications.

Case Study: Structural Examination of PTrMA

- Objective: To compare the structures of PTrMA in solid-state and solution.

- Method: Vibrational circular dichroism (VCD) spectroscopy was used to analyze the polymer.

- Findings: The study revealed that PTrMA exhibits a stable helical structure in solution, which is crucial for applications requiring specific optical properties .

Optoelectronic Applications

The unique photophysical properties of trityl radicals derived from TrMA make them suitable for optoelectronic devices. Mesitylated trityl radicals have shown promise as light emitters due to their enhanced photoluminescence.

Key Findings:

- Photoluminescence Yield: The incorporation of mesityl groups into trityl radicals significantly increases their photoluminescence quantum efficiency (PLQE), reaching up to 93% in specific matrices .

- Device Performance: Light-emitting diodes (LEDs) utilizing these radicals demonstrated an external quantum efficiency of 28% at a wavelength of 689 nm, indicating their potential for high-performance optoelectronic applications .

Nanoporous Materials

This compound is also employed in the synthesis of amphiphilic block copolymers, which can be used to fabricate nanoporous thin films. These materials have diverse applications in sensor technology and nanotechnology.

Case Study: Fabrication of Nanoporous Thin Films

- Method: Diblock copolymers containing trityl ether acid-cleavable junctions were synthesized using atom transfer radical polymerization (ATRP).

- Application: The resulting nanoporous films were utilized as templates for nanoelectrode arrays, enhancing their functionality in sensor applications .

Biomedicine

The biocompatibility and functionalization potential of polymers derived from TrMA open avenues for biomedical applications, particularly in drug delivery systems.

Example Application: Drug Delivery Systems

- Mechanism: Polymers can be designed to release therapeutic agents in response to specific stimuli, leveraging the acid-cleavable nature of trityl ether linkages.

- Potential Impact: This approach could lead to more effective and targeted drug delivery systems, improving therapeutic outcomes.

Table 1: Summary of Key Properties and Applications of this compound

| Property/Characteristic | Description | Application Area |

|---|---|---|

| Photoluminescence Quantum Efficiency | Up to 93% with mesityl substitution | Optoelectronics |

| Helical Structure Stability | Stable in solution; analyzed via VCD spectroscopy | Polymer Science |

| Acid Cleavable Junctions | Facilitates nanoporous film fabrication | Nanotechnology |

| Biocompatibility | Potential for drug delivery systems | Biomedical Applications |

作用机制

The mechanism of action of triphenylmethyl methacrylate primarily involves its polymerization behavior. The bulky triphenylmethyl group induces steric hindrance, leading to the formation of highly isotactic polymers with helical structures. These helical polymers exhibit unique chiral recognition properties, making them valuable in chiral separation techniques .

相似化合物的比较

N-(Triphenylmethyl)methacrylamide: Similar in structure but contains an amide group instead of an ester group.

1-Phenyldibenzosuberyl methacrylate: Another bulky methacrylate with similar polymerization behavior.

Uniqueness: Trityl methacrylate is unique due to its ability to form highly isotactic polymers even through radical polymerization, which is uncommon for most methacrylates. This property is attributed to the steric effects of the triphenylmethyl group .

生物活性

Trityl methacrylate (TMA) is an important compound in polymer chemistry, particularly due to its unique structural properties and biological activities. This article explores the biological activity of TMA, focusing on its antimicrobial properties, polymerization characteristics, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is characterized by a bulky trityl group attached to a methacrylate moiety. This structure influences its reactivity and the properties of the resulting polymers. The trityl group imparts steric hindrance, which affects the tacticity of the polymers formed during polymerization processes. The isotactic nature of polymers derived from TMA has been demonstrated in various studies, showcasing a melting point around 250°C and significant mechanical stability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMA and its derivatives. For instance, research indicates that polymers derived from TMA can exhibit significant antimicrobial activity against various bacterial strains. A study involving poly(methyl methacrylate) (PMMA) resins incorporated with this compound revealed enhanced antibacterial effects against cariogenic bacteria such as Streptococcus mutans and Lactobacillus acidophilus when combined with titanium dioxide nanoparticles .

Table 1: Antimicrobial Efficacy of TMA-Modified Polymers

| Polymer Composition | Bacterial Strain | Reduction in CFU/ml (%) | Statistical Significance |

|---|---|---|---|

| PMMA + 0.5% TiO2 | S. mutans | 59% | P < 0.05 |

| PMMA + 1% TiO2 | L. acidophilus | 69% | P < 0.001 |

| PMMA (Control) | S. mutans | 0% | - |

This table summarizes the findings on the antimicrobial efficacy of TMA-modified polymers, demonstrating a significant reduction in bacterial viability compared to controls.

Polymerization Characteristics

The polymerization of this compound can be initiated through various methods, including anionic and radical polymerization. Anionic polymerization using n-butyllithium (n-BuLi) has shown that TMA yields highly isotactic polymers regardless of solvent conditions, indicating a strong tendency towards stereoregulation .

Table 2: Polymerization Conditions for TMA

| Polymerization Method | Solvent | Temperature (°C) | Yield (%) | Isotacticity (%) |

|---|---|---|---|---|

| Anionic | Toluene | -78 | High | ~100 |

| Radical | THF | Varies | Moderate | ~60 |

This table illustrates the different polymerization methods and their impact on yield and isotacticity.

Case Studies

- Antimicrobial Applications : A study evaluated the effectiveness of TMA-containing PMMA against dental pathogens, demonstrating that the incorporation of TMA significantly enhances antimicrobial properties compared to standard PMMA formulations .

- Biocompatibility Assessments : Research involving trityl radicals as spin probes for biological systems has shown their potential in monitoring oxygen levels in biological tissues via electron paramagnetic resonance (EPR) spectroscopy. These applications highlight the versatility of trityl derivatives in biomedical imaging and diagnostics .

属性

IUPAC Name |

trityl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDYMGQGCNETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27497-74-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, triphenylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27497-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80505366 | |

| Record name | Triphenylmethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19302-93-3 | |

| Record name | Triphenylmethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19302-93-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。